Brd4-IN-2

Description

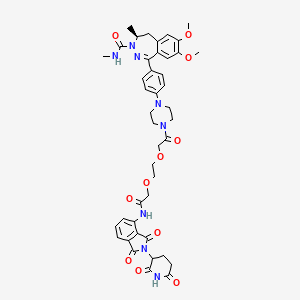

Structure

2D Structure

Properties

Molecular Formula |

C43H48N8O11 |

|---|---|

Molecular Weight |

852.9 g/mol |

IUPAC Name |

(4S)-1-[4-[4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethoxy]ethoxy]acetyl]piperazin-1-yl]phenyl]-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-2,3-benzodiazepine-3-carboxamide |

InChI |

InChI=1S/C43H48N8O11/c1-25-20-27-21-33(59-3)34(60-4)22-30(27)39(47-51(25)43(58)44-2)26-8-10-28(11-9-26)48-14-16-49(17-15-48)37(54)24-62-19-18-61-23-36(53)45-31-7-5-6-29-38(31)42(57)50(41(29)56)32-12-13-35(52)46-40(32)55/h5-11,21-22,25,32H,12-20,23-24H2,1-4H3,(H,44,58)(H,45,53)(H,46,52,55)/t25-,32?/m0/s1 |

InChI Key |

QMWODUXCOTUXJT-HKIGIVDHSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C(=O)COCCOCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C(=O)COCCOCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Brd4 Inhibitors

Note to the Reader: A specific small molecule inhibitor designated "Brd4-IN-2" is not prominently documented in the current scientific literature. Therefore, this guide provides a comprehensive overview of the well-established mechanism of action for potent and selective inhibitors of the Bromodomain-containing protein 4 (Brd4). The principles, experimental methodologies, and cellular outcomes described herein are representative of the broader class of Brd4 inhibitors and provide a robust framework for understanding their function.

Introduction to Brd4: An Epigenetic Reader

Bromodomain-containing protein 4 (Brd4) is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers".[1] These proteins play a critical role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails.[2][3][4] Brd4 is characterized by the presence of two tandem N-terminal bromodomains, BD1 and BD2, which are responsible for this interaction with acetylated chromatin.[5] Through this binding, Brd4 serves as a scaffold to recruit transcriptional machinery to specific gene promoters, thereby activating gene expression. A crucial function of Brd4 is the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, a necessary step for the transition from transcriptional initiation to productive elongation. Given its central role in driving the expression of key oncogenes such as c-Myc, Brd4 has emerged as a significant therapeutic target in various cancers.

Core Mechanism of Action of Brd4 Inhibitors

Small molecule inhibitors of Brd4 are designed to competitively block the interaction between Brd4's bromodomains and acetylated histones. These inhibitors typically mimic the structure of acetylated lysine and bind with high affinity to the hydrophobic pocket within the bromodomains. By occupying this binding site, the inhibitors prevent Brd4 from docking onto chromatin.

This displacement of Brd4 from chromatin has profound downstream consequences:

-

Inhibition of Transcriptional Elongation: The primary mechanism of action is the disruption of Brd4's ability to recruit P-TEFb to gene promoters. Without P-TEFb, RNA Polymerase II is not efficiently phosphorylated, leading to a stall in transcriptional elongation and a subsequent reduction in the expression of Brd4-dependent genes.

-

Downregulation of Oncogenes: A key outcome of Brd4 inhibition is the rapid and potent downregulation of the master oncogene c-Myc. Many cancers are addicted to high levels of c-Myc for their proliferation and survival, making its suppression a powerful anti-cancer strategy. Other pro-survival genes, such as Bcl-2, are also downregulated following Brd4 inhibition.

-

Induction of Cell Cycle Arrest and Apoptosis: The suppression of critical oncogenes like c-Myc leads to a halt in the cell cycle, typically at the G0/G1 phase. Prolonged inhibition of Brd4 can also trigger programmed cell death, or apoptosis, in cancer cells.

Quantitative Data for Representative Brd4 Inhibitors

The following tables summarize key quantitative data for well-characterized Brd4 inhibitors, demonstrating their potency at both the biochemical and cellular levels.

| Table 1: Biochemical Potency of Representative Brd4 Inhibitors | ||

| Compound | Brd4 BD1 IC50 (nM) | Brd4 BD2 IC50 (nM) |

| JQ1 | ~77 | ~33 |

| I-BET762 | 2-50 | 2-50 |

| A10 | 480 (HTRF) | Not specified |

| HIT-A | 1290 (AlphaScreen) | Not specified |

Data compiled from various sources, including references. Assays and conditions may vary between studies.

| Table 2: Cellular Activity of Representative Brd4 Inhibitors | ||

| Compound | Cell Line | Anti-proliferative IC50 (nM) |

| JQ1 | DU145 (Prostate Cancer) | ~3200 |

| JQ1 | LNCaP (Prostate Cancer) | ~10000 |

| MS417 | HT29 (Colon Cancer) | ~3000 |

| DC-BD-03 | MV4-11 (Leukemia) | 2010 |

Data compiled from various sources, including references. Duration of treatment and specific assay can influence IC50 values.

Experimental Protocols

Detailed methodologies are crucial for the characterization of Brd4 inhibitors. Below are protocols for key biochemical and cell-based assays.

Biochemical Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is widely used to quantify the binding of an inhibitor to a Brd4 bromodomain.

-

Principle: The assay measures the disruption of the interaction between a donor fluorophore-labeled Brd4 bromodomain (e.g., Terbium or Europium chelate) and an acceptor fluorophore-labeled acetylated histone peptide. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will compete with the peptide for binding to Brd4, disrupting FRET.

-

Materials:

-

Purified, labeled Brd4 BD1 or BD2 protein (donor-labeled).

-

Biotinylated acetylated histone peptide (e.g., H4K12ac).

-

Acceptor-labeled streptavidin (e.g., APC).

-

Test inhibitor compound.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).

-

384-well microplates.

-

Plate reader capable of TR-FRET measurements.

-

-

Protocol:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In a 384-well plate, add the labeled Brd4 protein and the test inhibitor. Incubate for a specified period (e.g., 30 minutes) at room temperature.

-

Add the biotinylated histone peptide and the acceptor-labeled streptavidin.

-

Incubate for a defined time (e.g., 60-120 minutes) at room temperature, protected from light.

-

Read the plate using a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the inhibitor concentration to determine the IC50 value.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is another proximity-based assay used for high-throughput screening of inhibitors.

-

Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity. A biotinylated histone peptide is bound to streptavidin-coated acceptor beads, and a tagged Brd4 protein (e.g., GST-tagged) is bound to antibody-coated donor beads. Inhibitors disrupt the Brd4-peptide interaction, separating the beads and reducing the signal.

-

Materials:

-

Purified, tagged Brd4 BD1 or BD2 protein.

-

Biotinylated acetylated histone peptide.

-

Streptavidin-coated acceptor beads.

-

Antibody-coated donor beads (specific to the protein tag).

-

Test inhibitor compound.

-

Assay buffer.

-

384-well microplates.

-

AlphaScreen-capable plate reader.

-

-

Protocol:

-

Add assay buffer, test inhibitor, and purified Brd4 protein to the wells of a 384-well plate. Incubate for a short period (e.g., 10 minutes).

-

Add the biotinylated histone peptide and incubate.

-

Add the streptavidin-coated acceptor beads and incubate in the dark.

-

Add the antibody-coated donor beads and incubate for a longer period (e.g., 60 minutes) in the dark.

-

Read the plate on an AlphaScreen reader.

-

Plot the signal against inhibitor concentration to calculate the IC50.

-

Cell-Based Assays

Cell Proliferation Assay (CCK-8/MTS)

This assay measures the effect of Brd4 inhibitors on the growth and viability of cancer cells.

-

Principle: Tetrazolium salts (like WST-8 in CCK-8 or MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the Brd4 inhibitor for a specified time period (e.g., 72 hours).

-

Add the CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Calculate the percentage of cell viability relative to a vehicle-treated control and plot against inhibitor concentration to determine the IC50 value.

-

Western Blotting for Target Protein Downregulation

This technique is used to visualize and quantify the reduction of key proteins like c-Myc and Bcl-2 after inhibitor treatment.

-

Protocol:

-

Treat cultured cancer cells with the Brd4 inhibitor at various concentrations or for different time points.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-c-Myc, anti-Bcl-2).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Use a loading control (e.g., anti-Actin or anti-GAPDH) to ensure equal protein loading across samples.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows associated with the mechanism of action of Brd4 inhibitors.

Caption: Brd4-mediated transcriptional activation and its inhibition.

Caption: Cellular consequences of Brd4 inhibition.

Caption: Workflow for a TR-FRET assay to screen Brd4 inhibitors.

Conclusion

The mechanism of action of Brd4 inhibitors is centered on their ability to competitively disrupt the interaction between Brd4 bromodomains and acetylated chromatin. This leads to the suppression of transcriptional elongation, most notably of key oncogenes like c-Myc. The downstream cellular effects include cell cycle arrest, induction of apoptosis, and a potent anti-proliferative effect in a variety of cancer models. The robust suite of biochemical and cell-based assays available allows for the detailed characterization of these inhibitors, providing crucial data for their development as therapeutic agents. While a specific entity named "this compound" remains elusive in the public domain, the principles and methodologies outlined in this guide are fundamental to understanding this important class of epigenetic drugs.

References

- 1. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis and binding properties of the second bromodomain of Brd4 with acetylated histone tails - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of Dual BRD4/PLK1 Inhibitors: A Case Study of the BI-2536 Scaffold

Disclaimer: The specific compound "Brd4-IN-2" was not found in publicly available scientific literature. Therefore, this guide utilizes the well-characterized dual Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) inhibitor, BI-2536, and its analogs as a representative case study to explore the principles of structure-activity relationships in this class of molecules.

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, has emerged as a significant therapeutic target in oncology. BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones to recruit transcriptional machinery to chromatin, thereby driving the expression of key oncogenes like MYC.[1][2] The discovery that certain kinase inhibitors also potently inhibit BRD4 has opened new avenues for developing dual-target agents.[1] BI-2536, originally developed as a potent PLK1 inhibitor, was later identified as a nanomolar inhibitor of BRD4, making it a prime example of a dual BRD4/kinase inhibitor.[1][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the BI-2536 scaffold, detailing the molecular interactions that govern its dual inhibitory activity and the experimental protocols used for its characterization.

Quantitative Data Summary

The inhibitory activities of BI-2536 and its analogs against BRD4 and PLK1 have been determined using various biochemical and cellular assays. The data is summarized in the tables below for comparative analysis.

Table 1: Biochemical Inhibitory Activity of BI-2536 and Analogs

| Compound | Target | Ki (nM) | IC50 (nM) | Kd (nM) |

| BI-2536 (1) | BRD4(1) | - | 25 | 37 |

| PLK1 | - | 0.83 | - | |

| 39j | BRD4(1) | 8.7 | - | - |

| PLK1 | equipotent to BRD4 | - | - | |

| 39g (S-Et) | BRD4(1) | No significant change vs. BI-2536 | - | - |

| Analog (CONH) | BRD4(1) | ~150-fold less active than BI-2536 | - | - |

| 39i (isobutyl) | BRD4(1) | Not tolerated | - | - |

Table 2: Cellular Activity of BI-2536 and Analogs in MV4-11 Cells

| Compound | Target(s) | GI50 (µM) |

| BI-2536 | BRD4/PLK1 | 0.0152 |

| (+)-JQ1 | BRD4 | 0.08 |

| GSK-461364 | PLK1 | 0.679 |

| 39j | BRD4/PLK1 | 0.675 |

| 39k | BRD4/PLK1 | 0.003 |

Structure-Activity Relationship (SAR) of the BI-2536 Scaffold

The dual inhibitory profile of BI-2536 is dictated by specific interactions within the binding pockets of both BRD4 and PLK1. The dihydropteridinone core of BI-2536 serves as the primary scaffold.

-

Acetyl-Lysine Mimicry: The methylated amide of BI-2536 mimics the ε-N-acetylated lysine recognized by bromodomains. The carbonyl group forms a crucial water-mediated hydrogen bond with the side chain of Asn140 in BRD4's binding pocket, while the methyl group fits into a hydrophobic subpocket. Replacement of the N-methyl group with a hydrogen (CONH) results in a nearly 150-fold reduction in BRD4 inhibitory activity, highlighting the importance of this feature.

-

R1 Position (Stereochemistry): The ethyl group at the R1 position points into a hydrophobic pocket in BRD4 formed by V87, L92, L94, and Y97. Interestingly, changing the stereochemistry from the active R-isomer (BI-2536) to the S-isomer (compound 39g) does not significantly affect binding affinity to BRD4. This suggests a degree of flexibility in how this pocket can be occupied.

-

R2 Position (Selectivity Dictator): The R2 group is a key determinant of selectivity between BRD4 and PLK1. In BI-2536, the cyclopentyl group is directed towards the solvent and does not form significant interactions with BRD4. However, replacing this with a 3-bromobenzyl moiety (compound 39j) enhances BRD4 affinity by approximately 7-fold (Ki = 8.7 nM). This increased affinity is likely due to the benzyl group's ability to form hydrophobic interactions with the WPF (Trp81, Pro82, Phe83) shelf of BRD4. This modification makes the compound equipotent against both BRD4 and PLK1.

-

R3 Position: Modifications at the R3 position are generally not well-tolerated for BRD4 binding. Increasing the size of the substituent (e.g., from methyl to isopropyl or benzyl) leads to a significant loss of inhibitory activity.

The following diagram illustrates the key SAR findings for the BI-2536 scaffold at the BRD4 binding site.

References

Brd4-IN-2: A Technical Guide to Target Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a critical therapeutic target in oncology and other disease areas due to its pivotal role in regulating the transcription of key oncogenes like c-MYC. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers" by recognizing and binding to acetylated lysine residues on histone tails. This interaction tethers transcriptional machinery to chromatin, driving gene expression. Small molecule inhibitors that disrupt this interaction have shown significant promise in preclinical and clinical settings. This technical guide provides an in-depth overview of the target binding affinity and kinetics of Brd4-IN-2, a potent BRD4 inhibitor.

This compound Target Binding Affinity

This compound is a small molecule inhibitor of BRD4 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | BRD4 | Biochemical Assay | 9.9[1][2][3][4][5] |

Binding Kinetics of BRD4 Inhibitors

While the binding affinity (IC50, Kd) provides a measure of the potency of an inhibitor at equilibrium, understanding the binding kinetics, including the association rate constant (k_on_) and the dissociation rate constant (k_off_), offers a more dynamic view of the inhibitor-target interaction. These kinetic parameters determine the inhibitor's residence time on the target, which can be a crucial factor for its pharmacological efficacy.

Currently, there is no publicly available data on the specific binding kinetics of this compound. However, to provide context, the binding kinetics of the well-characterized BRD4 inhibitor, (+)-JQ1, are presented below. These values were determined using techniques such as Surface Plasmon Resonance (SPR).

| Compound | Target | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | K_d_ (nM) | Residence Time (1/k_off_) (s) |

| (+)-JQ1 | BRD4(1) | Not Reported | Not Reported | ~50 | Not Reported |

| (+)-JQ1 | BRD4(2) | Not Reported | Not Reported | ~90 | Not Reported |

Note: The dissociation constant (Kd) is a thermodynamic parameter, while kon and koff are kinetic parameters. While related (Kd = koff/kon), they describe different aspects of the binding event.

BRD4 Signaling Pathway and Inhibition

BRD4 plays a crucial role in gene transcription by binding to acetylated histones and recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of target genes, including oncogenes. This compound, as a BRD4 inhibitor, competitively binds to the acetyl-lysine binding pocket of BRD4's bromodomains, thereby preventing its association with chromatin and subsequent recruitment of the transcriptional machinery. This leads to the downregulation of target gene expression and can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of BRD4-mediated transcription and its inhibition by this compound.

Experimental Protocols

The determination of binding affinity and kinetics of BRD4 inhibitors involves various biophysical and biochemical assays. Below are detailed methodologies for commonly employed techniques.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to study biomolecular interactions in a homogeneous format. For BRD4 inhibitor screening, a competitive binding format is typically used.

Experimental Workflow:

Caption: Step-by-step workflow for a BRD4 AlphaScreen assay.

Detailed Protocol:

-

Reagent Preparation :

-

Prepare a master mixture containing 3x BRD Homogeneous Assay Buffer, BET Bromodomain Ligand (biotinylated histone peptide), and water.

-

Dilute GST-tagged BRD4 protein to the desired concentration in 1x BRD Homogeneous Assay Buffer.

-

Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should typically be kept below 0.5%.

-

-

Assay Plate Setup :

-

In a 384-well plate, add the inhibitor solution or vehicle control.

-

Add the master mixture containing the biotinylated histone peptide to all wells except the blank.

-

Initiate the reaction by adding the diluted GST-tagged BRD4 protein.

-

-

Incubation :

-

Seal the plate and incubate at room temperature for 30 minutes.

-

-

Bead Addition :

-

Add Glutathione Acceptor beads, diluted in 1x BRD Homogeneous Detection Buffer, to each well.

-

Incubate at room temperature for 30-60 minutes in the dark.

-

Add Streptavidin Donor beads, diluted in the same detection buffer, to each well.

-

Incubate for an additional 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition :

-

Read the plate on an AlphaScreen-compatible microplate reader.

-

-

Data Analysis :

-

The decrease in the AlphaScreen signal is proportional to the inhibition of the BRD4-histone interaction.

-

Plot the signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

TR-FRET is another proximity-based assay that is well-suited for high-throughput screening of BRD4 inhibitors. It measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., a fluorescently labeled ligand).

Experimental Workflow:

Caption: Step-by-step workflow for a BRD4 TR-FRET assay.

Detailed Protocol:

-

Reagent Preparation :

-

Dilute reagents in 1x TR-FRET Assay Buffer.

-

Prepare serial dilutions of this compound.

-

Dilute the Terbium-labeled BRD4 (donor) and the fluorescently labeled ligand (acceptor) to their optimal concentrations.

-

-

Assay Plate Setup :

-

Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.

-

Add the diluted Terbium-labeled BRD4 to all wells.

-

An optional pre-incubation step can be performed to allow the inhibitor to bind to BRD4.

-

Add the fluorescently labeled ligand to initiate the binding reaction.

-

-

Incubation :

-

Incubate the plate at room temperature for 60 to 120 minutes, protected from light.

-

-

Data Acquisition :

-

Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis :

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

A decrease in the TR-FRET ratio indicates inhibition of the BRD4-ligand interaction.

-

Plot the ratio against the inhibitor concentration and fit the data to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing both affinity and kinetic data.

Experimental Workflow:

Caption: General workflow for an SPR-based binding kinetics study of a BRD4 inhibitor.

Detailed Protocol:

-

Immobilization :

-

BRD4 protein is covalently immobilized onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

-

-

Analyte Preparation :

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

-

Binding Measurement :

-

Inject the different concentrations of the inhibitor over the immobilized BRD4 surface to monitor the association phase.

-

After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.

-

-

Regeneration :

-

If necessary, a regeneration solution is injected to remove any remaining bound inhibitor from the BRD4 surface, preparing it for the next injection cycle.

-

-

Data Analysis :

-

The resulting sensorgrams (plots of response units versus time) are analyzed by fitting the data to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_).

-

Conclusion

This compound is a potent inhibitor of BRD4 with a reported IC50 of 9.9 nM. While its binding affinity is well-documented, specific kinetic data for this compound are not currently available in the public domain. The experimental protocols described in this guide for AlphaScreen, TR-FRET, and SPR provide a robust framework for characterizing the binding properties of BRD4 inhibitors like this compound. A comprehensive understanding of both the binding affinity and kinetics is essential for the rational design and optimization of novel BRD4-targeted therapeutics. Further studies are warranted to elucidate the complete kinetic profile of this compound and its implications for its cellular activity and therapeutic potential.

References

An In-depth Technical Guide to Brd4-IN-2 and its Interaction with Bromodomains

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Brd4-IN-2, a potent and selective inhibitor of the second bromodomain (BD2) of Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins, playing a crucial role in the regulation of gene transcription. Its dysregulation is implicated in a variety of diseases, most notably cancer. This document details the binding characteristics, selectivity profile, and mechanism of action of this compound. Furthermore, it provides detailed experimental protocols for key biochemical and cellular assays and visualizes the inhibitor's interaction with BRD4 and its impact on critical signaling pathways through structured diagrams.

Introduction to this compound

This compound, also cataloged as BRD4-BD1/2-IN-2, is a small molecule inhibitor with exceptional selectivity for the second bromodomain (BD2) of BRD4.[1] Unlike pan-BET inhibitors that target both bromodomains (BD1 and BD2) of all BET family members (BRD2, BRD3, and BRD4), the selectivity of this compound for BRD4 BD2 offers a more targeted approach to modulate BRD4 function. This specificity may lead to a differentiated pharmacological profile with potentially reduced off-target effects.

BRD4 functions as a scaffold, tethering transcriptional machinery to acetylated histones, thereby facilitating the expression of key oncogenes such as c-Myc and genes involved in inflammatory pathways like NF-κB.[2][3] By competitively binding to the acetyl-lysine binding pocket of BRD4's bromodomains, inhibitors like this compound disrupt this interaction, leading to the downregulation of target gene expression. The high selectivity of this compound for BD2 suggests it may be particularly effective in cellular contexts where BD2-dependent interactions are critical.

Quantitative Data Presentation

The following tables summarize the binding affinity and selectivity of this compound and provide a comparative context with other representative BRD4 inhibitors.

Table 1: Binding Affinity of this compound for BRD4 Bromodomains

| Compound | Target Bromodomain | IC50 (nM) | Assay Type | Reference |

| This compound | BRD4 (BD1) | < 300 | Not Specified | [1] |

| This compound | BRD4 (BD2) | < 0.5 | Not Specified | [1] |

Table 2: Representative Selectivity Profile of a BD2-Selective Inhibitor (Proxy Data)

| Bromodomain | % Control at 1 µM | Kd (nM) |

| BRD4 (BD2) | <1 | <10 |

| BRD2 (BD2) | <5 | 10-50 |

| BRD3 (BD2) | <5 | 10-50 |

| BRDT (BD2) | <10 | 50-100 |

| BRD4 (BD1) | >50 | >1000 |

| BRD2 (BD1) | >75 | >10000 |

| BRD3 (BD1) | >75 | >10000 |

| BRDT (BD1) | >75 | >10000 |

| CREBBP | >90 | >30000 |

| EP300 | >90 | >30000 |

| BAZ2A | >90 | >30000 |

Note: This table presents representative data for a highly BD2-selective inhibitor based on available BROMOscan data for similar compounds, as a specific BROMOscan profile for this compound is not publicly available. The data illustrates the typical selectivity profile expected for such a compound.

Table 3: Representative Cellular Activity of BD2-Selective BRD4 Inhibitors

| Cell Line | Assay | Endpoint | IC50 (µM) |

| Human Leukemia (MV4-11) | Proliferation Assay | Cell Viability | 0.1 - 1 |

| Neuroblastoma (SK-N-AS) | Western Blot | c-Myc Protein Levels | 0.5 - 2 |

| Macrophage-like (RAW 264.7) | qPCR | NF-κB Target Gene (e.g., IL-6) Expression | 0.2 - 1.5 |

Note: This table provides representative cellular activity data for BD2-selective inhibitors from the literature to illustrate the expected potency in relevant cellular contexts.

Interaction with Bromodomains and Mechanism of Action

BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to promote transcriptional elongation.

This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of BRD4's second bromodomain (BD2) with high affinity. This prevents the engagement of BRD4 with acetylated chromatin, leading to the displacement of BRD4 from gene promoters and enhancers. Consequently, the transcription of BRD4-dependent genes, including the proto-oncogene c-Myc and inflammatory genes regulated by NF-κB, is suppressed. The high selectivity of this compound for BD2 suggests that it may differentially affect gene expression programs that are preferentially regulated by this specific bromodomain.

Signaling Pathways

The c-Myc Pathway

The c-Myc oncogene is a critical driver of cell proliferation and is frequently overexpressed in various cancers. BRD4 plays a pivotal role in regulating c-Myc transcription by binding to super-enhancer regions associated with the c-Myc gene. Inhibition of BRD4 with selective inhibitors leads to a rapid downregulation of c-Myc mRNA and protein levels, resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines.

References

The Epigenetic Landscape Remodeled by BRD4 Inhibition: A Technical Guide

Disclaimer: This technical guide addresses the epigenetic modifications affected by the inhibition of Bromodomain-containing protein 4 (BRD4). While the query specified "Brd4-IN-2," extensive research did not yield specific public data for this particular compound. Therefore, this document utilizes the well-characterized and widely studied BRD4 inhibitor, JQ1 , as a representative example to illustrate the effects of BRD4 inhibition on the epigenome. The principles, experimental methodologies, and signaling pathways described herein are broadly applicable to the class of BET (Bromodomain and Extra-Terminal) inhibitors that target BRD4.

Introduction: BRD4 as a Master Epigenetic Regulator

Bromodomain-containing protein 4 (BRD4) is a key member of the BET family of proteins that act as epigenetic "readers." It plays a pivotal role in gene transcription by recognizing and binding to acetylated lysine residues on histone tails, particularly on histones H3 and H4.[1][2] This interaction is crucial for the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation.[2]

BRD4 itself has been reported to possess intrinsic histone acetyltransferase (HAT) activity, suggesting a dual role as both a reader and a writer of the histone code.[3][4] Dysregulation of BRD4 is implicated in a variety of diseases, most notably cancer, making it a prime therapeutic target. Small molecule inhibitors, such as JQ1, competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains, displacing it from chromatin and thereby disrupting its downstream transcriptional programs.

Epigenetic Modifications Modulated by BRD4 Inhibition

The primary epigenetic consequence of BRD4 inhibition is the alteration of histone acetylation patterns at specific genomic loci, leading to changes in gene expression.

Impact on Histone Acetylation

Inhibition of BRD4 with JQ1 has been shown to decrease histone acetylation at the promoter and enhancer regions of target genes. This is a direct result of preventing BRD4 from binding to these regions and recruiting other components of the transcriptional machinery, which may include histone acetyltransferases.

A key histone mark affected by BRD4 inhibition is H3K27ac , a marker of active enhancers and promoters. Studies have also indicated effects on other acetylation marks on both histone H3 and H4. For instance, treatment with JQ1 can lead to a reduction in acetylated histone H4 (AcH4) at the promoters of BRD4 target genes. Furthermore, BRD4 has been shown to acetylate H3K122, a residue critical for nucleosome stability, and its inhibition can lead to reduced levels of this mark.

Quantitative Data on the Effects of BRD4 Inhibition

The following tables summarize quantitative data from studies on the effects of the BRD4 inhibitor JQ1 on epigenetic modifications and cellular processes.

| Cell Line | Treatment | Target Gene/Region | Epigenetic Modification | Fold Change/Effect | Reference |

| SK-Hep1 | 2 µM JQ1 (6h) | E2F2 Promoter | BRD4 Occupancy | Decreased | |

| SK-Hep1 | 2 µM JQ1 (6h) | E2F2 Promoter | Acetylated Histone H4 (AcH4) | Decreased | |

| MCC-3 Xenograft | 50 mg/kg/day JQ1 (21 days) | c-Myc Super-enhancer | BRD4 Enrichment | Depleted | |

| HepG2 | JQ1 | TXNIP Promoter | BRD4 Occupancy | Reduced | |

| HepG2 | JQ1 | TXNIP Promoter | H3K9me3 | Reduced | |

| hFOBs | JQ1 | All Genes | H3K27ac Levels | Slight Decrease |

Table 1: Summary of Quantitative Data on Epigenetic Modifications Affected by JQ1.

| Cell Line | Assay | Parameter | JQ1 IC50 | Reference |

| MM1.S (Multiple Myeloma) | Cell Viability | Proliferation | 0.1 µM | |

| MV-4-11 (Acute Myeloid Leukemia) | Cell Viability | Proliferation | 0.2 µM | |

| HepG2 | Protein Degradation | BRD4 Levels | 2.332e-008 M (for dBET6) |

Table 2: Cellular Activity of BRD4 Inhibitors.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of BRD4 inhibitors on epigenetic modifications.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to investigate the interaction of proteins, such as BRD4, with specific DNA regions in the cell.

Objective: To determine the occupancy of BRD4 or the presence of specific histone modifications at a target gene promoter or enhancer following treatment with a BRD4 inhibitor.

Protocol:

-

Cell Culture and Treatment: Culture cells to approximately 80-90% confluency. Treat cells with the desired concentration of the BRD4 inhibitor (e.g., JQ1) or vehicle control (e.g., DMSO) for the specified duration.

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.

-

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Cell Lysis and Chromatin Shearing: Wash cells with ice-cold PBS. Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with a ChIP-grade antibody against BRD4 or the histone modification of interest (e.g., anti-H3K27ac) or a non-specific IgG control overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight.

-

DNA Purification: Purify the immunoprecipitated DNA using a commercial DNA purification kit or phenol-chloroform extraction.

-

Analysis: Quantify the purified DNA using quantitative PCR (qPCR) with primers specific for the genomic region of interest.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to a BRD4 inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a BRD4 inhibitor on a cancer cell line.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the BRD4 inhibitor or vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by BRD4 inhibition is crucial for understanding its mechanism of action.

Caption: BRD4-mediated transcriptional activation and its inhibition.

Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.

Conclusion

Inhibition of the epigenetic reader BRD4 represents a promising therapeutic strategy, particularly in oncology. The mechanism of action of BRD4 inhibitors like JQ1 is intrinsically linked to the modulation of the epigenetic landscape, primarily through the disruption of histone acetylation patterns at key regulatory regions of the genome. This leads to the downregulation of critical oncogenes such as c-Myc, ultimately resulting in decreased cell proliferation and the induction of apoptosis in susceptible cancer cells. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for researchers and drug development professionals to investigate the epigenetic consequences of targeting this master transcriptional regulator. Further research into novel BRD4 inhibitors and their precise effects on the epigenome will continue to advance our understanding of epigenetic regulation in health and disease.

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD4 is a Histone Acetyltransferase that Evicts Nucleosomes from Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Brd4-IN-2 in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brd4-IN-2 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for the second bromodomain (BD2) of BRD4. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription. It recognizes and binds to acetylated lysine residues on histone tails, recruiting transcriptional machinery to promoters and enhancers. This function is essential for the expression of various genes involved in cell cycle progression, proliferation, and inflammation, including the well-known oncogene MYC. Dysregulation of BRD4 activity has been implicated in numerous cancers, making it a promising therapeutic target.

These application notes provide recommended starting concentrations for this compound in various in vitro assays and detailed protocols for key experiments to assess its biological activity.

Data Presentation

The following tables summarize key quantitative data for this compound and other relevant BRD4 inhibitors to guide experimental design.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 | Reference |

| BRD4 BD2 | Biochemical | <0.5 nM | Patent Data |

| BRD4 BD1 | Biochemical | <300 nM | Patent Data |

Table 2: Cellular Activity of Representative BRD4 Inhibitors

| Compound | Cell Line | Assay Type | IC50 (µM) | Endpoint Measured |

| Brd4-IN-7 | Human Cancer Cell Line | Cell Proliferation | 1 - 5 | Inhibition of cell growth |

| (+)-JQ1 | Multiple Myeloma (MM.1S) | Cell Viability | 0.1 | Inhibition of cell viability |

| I-BET762 | Acute Myeloid Leukemia (MV-4-11) | Cell Viability | 0.0325 - 0.0425 | Inhibition of cell viability |

| OTX-015 | Various | Cell Viability | Varies | Inhibition of cell viability |

Note: The cellular activity of this compound is expected to be in a similar range to other potent BRD4 inhibitors. Empirical determination of the optimal concentration for each cell line and assay is recommended.

Signaling Pathway

BRD4 plays a crucial role in transducing epigenetic signals into transcriptional outputs. The diagram below illustrates the canonical BRD4 signaling pathway and the mechanism of action for inhibitors like this compound.

Caption: BRD4 binds to acetylated histones, recruiting P-TEFb to phosphorylate RNA Polymerase II and drive oncogene transcription. This compound inhibits this process.

Experimental Protocols

Here are detailed protocols for common in vitro assays to characterize the effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Experimental Workflow:

Using Brd4-IN-2 in ChIP-seq Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for utilizing Brd4-IN-2, a potent bromodomain and extra-terminal (BET) inhibitor, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. These guidelines are designed to assist researchers in investigating the genomic occupancy of BRD4 and understanding the epigenetic consequences of its inhibition.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the second bromodomain (BD2) of the Bromodomain-containing protein 4 (BRD4) with high potency. BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation.[1][2][3] By binding to acetylated chromatin, BRD4 recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and enhancers, thereby facilitating the expression of target genes, including many oncogenes like MYC.[4][5]

The inhibition of BRD4 with small molecules like this compound displaces it from chromatin, leading to the downregulation of key target genes involved in cell proliferation, and inflammation. ChIP-seq is a powerful technique to identify the genome-wide binding sites of BRD4 and to map how these sites are affected by inhibitors such as this compound. This information is critical for elucidating the mechanism of action of this compound and for the development of novel therapeutics.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound. Researchers should note that the optimal concentration for cell-based assays will need to be determined empirically.

| Compound | Target | IC50 | Reference |

| This compound | BRD4 BD2 | <0.5 nM | |

| This compound | BRD4 BD1 | <300 nM |

Signaling Pathway

BRD4 functions as a critical node in several signaling pathways that regulate gene expression. Its inhibition can have widespread effects on cellular processes.

Caption: BRD4 signaling pathway and the point of intervention for this compound.

Experimental Workflow for ChIP-seq

A typical ChIP-seq experiment involves several key steps, from cell treatment to data analysis. The following diagram outlines the general workflow.

Caption: A step-by-step workflow for a BRD4 ChIP-seq experiment using this compound.

Detailed Experimental Protocol

This protocol provides a general framework for a BRD4 ChIP-seq experiment using this compound. Optimization of conditions such as inhibitor concentration, treatment time, and antibody amount is crucial for successful results.

Materials:

-

Cell culture reagents

-

This compound (and appropriate vehicle, e.g., DMSO)

-

Formaldehyde (37%)

-

Glycine

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

ChIP-validated anti-BRD4 antibody

-

Normal rabbit IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

Reagents for library preparation and sequencing

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to approximately 80-90% confluency.

-

Treat cells with the predetermined optimal concentration of this compound or vehicle for the desired duration. A time-course and dose-response experiment is recommended to determine the optimal conditions.

-

-

Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and resuspend in cell lysis buffer.

-

Isolate nuclei and resuspend in nuclear lysis buffer.

-

Shear chromatin to an average size of 200-500 bp using sonication or enzymatic digestion. Optimization of shearing conditions is critical.

-

-

Immunoprecipitation:

-

Centrifuge the sonicated lysate to pellet debris.

-

Dilute the supernatant with ChIP dilution buffer.

-

Save a small aliquot as "Input" DNA.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with a ChIP-validated anti-BRD4 antibody or IgG control overnight at 4°C with rotation.

-

-

Washing and Elution:

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours.

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads using elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by adding NaCl and incubating at 65°C overnight.

-

Treat with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

-

-

Library Preparation and Sequencing:

-

Prepare DNA libraries from the ChIP and Input samples according to the manufacturer's instructions for your sequencing platform.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequenced reads to the reference genome.

-

Perform peak calling to identify regions of BRD4 enrichment.

-

Perform differential binding analysis to identify genomic regions where BRD4 occupancy is significantly changed upon treatment with this compound.

-

Expected Outcomes and Data Interpretation

A successful ChIP-seq experiment with this compound should reveal a significant reduction in BRD4 binding at its target sites, particularly at super-enhancers and promoters of actively transcribed genes. This displacement of BRD4 is expected to correlate with a decrease in the expression of corresponding target genes, which can be validated by RNA-seq or RT-qPCR.

The following table provides an example of how to present quantitative ChIP-qPCR validation data for key BRD4 target genes.

| Genomic Locus | Fold Enrichment (Vehicle) | Fold Enrichment (this compound) | Fold Change (this compound / Vehicle) |

| MYC Promoter | 150 | 25 | 0.17 |

| MYC Enhancer | 250 | 40 | 0.16 |

| BCL2 Enhancer | 120 | 30 | 0.25 |

| GAPDH Promoter (Negative Control) | 10 | 8 | 0.80 |

By carefully following this protocol and optimizing experimental parameters, researchers can effectively utilize this compound as a chemical probe to investigate the role of BRD4 in gene regulation and disease, paving the way for new therapeutic strategies.

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application of Brd4-IN-2 in Mantle Cell Lymphoma Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mantle cell lymphoma (MCL) is an aggressive subtype of B-cell non-Hodgkin lymphoma with a generally poor prognosis. The pathogenesis of MCL is complex, involving dysregulation of key signaling pathways that control cell proliferation, survival, and apoptosis. One of the critical pathways implicated in MCL is the B-cell receptor (BCR) signaling pathway, which is often constitutively active. Additionally, the NF-κB signaling pathway plays a crucial role in promoting MCL cell survival.

Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, have emerged as promising therapeutic targets in various cancers, including MCL. BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of oncogenes such as MYC, as well as genes involved in cell cycle progression and apoptosis resistance.

This document provides detailed application notes and protocols for the use of Brd4-IN-2, a potent and specific BRD4 inhibitor, in MCL research. While direct studies on this compound in MCL are limited, the information presented here is based on extensive research on other BRD4 inhibitors, such as JQ1 and I-BET151, in MCL and other B-cell lymphomas. These protocols and notes serve as a comprehensive guide for investigating the therapeutic potential of this compound in MCL.

Mechanism of Action

This compound, as a BET inhibitor, competitively binds to the acetyl-lysine binding pockets of BRD4, preventing its association with chromatin. This leads to the transcriptional repression of BRD4 target genes. In the context of MCL, the key mechanisms of action are expected to be:

-

Downregulation of Oncogenic Transcription Factors: Inhibition of BRD4 leads to the suppression of key oncogenes like c-MYC, which is a critical driver of proliferation in many cancers, including MCL.[1]

-

Inhibition of B-Cell Receptor (BCR) Signaling: BRD4 directly regulates the expression of several components of the BCR signaling pathway.[2][3][4][5] Inhibition of BRD4 can therefore dampen the pro-survival signals emanating from the BCR.

-

Suppression of NF-κB Signaling: BRD4 is known to interact with and co-activate NF-κB, a key survival pathway in MCL. By inhibiting BRD4, this compound can disrupt NF-κB-mediated transcription of anti-apoptotic genes.

-

Induction of Cell Cycle Arrest and Apoptosis: The cumulative effect of downregulating oncogenes and pro-survival signaling pathways leads to cell cycle arrest, primarily at the G1/S transition, and induction of apoptosis.

Data Presentation

The following table summarizes the quantitative data on the effects of the BRD4 inhibitor I-BET151 on various MCL cell lines. This data can serve as a reference for designing experiments with this compound.

| Cell Line | IC50 (µM) of I-BET151 (72h) | Effect on Cell Cycle | Induction of Apoptosis |

| JVM-2 | 3.6 | G1/S arrest | Yes |

| KPUM-YY1 | 3.5 | G1/S arrest | Yes |

| MINO | 2.6 | G1/S arrest | Yes |

| Z138 | 3.0 | G1/S arrest | Yes |

| Data sourced from a study on the BRD4 inhibitor I-BET151 in MCL-derived cell lines. |

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the efficacy of this compound in MCL research.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in MCL cell lines.

Materials:

-

MCL cell lines (e.g., Jeko-1, Mino, Z-138, Granta-519)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed MCL cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in MCL cells.

Materials:

-

MCL cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed MCL cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in cell cycle, apoptosis, and signaling pathways.

Materials:

-

MCL cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, c-MYC, p-BTK, p-AKT, p-ERK, IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction: Treat MCL cells with this compound for the desired time. Lyse the cells in RIPA buffer and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate.

-

Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Caption: Mechanism of action of this compound in Mantle Cell Lymphoma.

References

- 1. mdpi.com [mdpi.com]

- 2. BRD4-Regulated Molecular Targets in Mantle Cell Lymphoma: Insights into Targeted Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. BRD4-Regulated Molecular Targets in Mantle Cell Lymphoma: Insights into Targeted Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Design for Brd4-IN-2 Dose-Response Curves: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader and transcriptional regulator, making it a compelling therapeutic target in oncology and inflammatory diseases. BRD4, a member of the Bromodomain and Extra-Terminal (BET) family, binds to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC. Small molecule inhibitors that target the bromodomains of BRD4 have shown significant promise in preclinical and clinical studies.

These application notes provide a comprehensive guide for determining the dose-response characteristics of Brd4-IN-2 , a representative small molecule inhibitor of BRD4. The following protocols detail standardized in vitro assays to establish its potency, cellular activity, and mechanism of action. While "this compound" is used throughout this document, the methodologies are broadly applicable to the characterization of other novel BRD4 inhibitors.

Mechanism of Action and Signaling Pathway

This compound is designed to competitively bind to the acetyl-lysine binding pockets within the bromodomains of BRD4. This binding prevents BRD4 from associating with acetylated histones at enhancers and promoters of its target genes. The displacement of BRD4 from these regulatory regions leads to the suppression of transcriptional activity, resulting in the downregulation of key downstream targets like MYC. This ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.

BRD4 signaling pathway and the point of inhibition by this compound.

Quantitative Data Summary

The following tables provide representative data for the characterization of a potent BRD4 inhibitor. This data should be used as a reference for the expected outcomes of the described experimental protocols.

Table 1: In Vitro Inhibitory Activity of Representative BRD4 Inhibitors

| Compound | Target Domain | Assay Type | IC50 (nM) |

| (+)-JQ1 | BRD4(BD1) | AlphaScreen | 77 |

| (+)-JQ1 | BRD4(BD2) | AlphaScreen | 33 |

| I-BET762 | BET Bromodomains | Various | 32.5 - 42.5 |

| This compound | BRD4(BD1/BD2) | TBD | TBD |

Table 2: Anti-proliferative Activity of Representative BRD4 Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | Compound 35 | 26 |

| MOLM-13 | Acute Myeloid Leukemia | Compound 35 | 53 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Compound 35 | <1000 |

| SKOV3 | Ovarian Cancer | OPT-0139 | 1568 |

| OVCAR3 | Ovarian Cancer | OPT-0139 | 1823 |

| This compound | TBD | This compound | TBD |

Experimental Protocols

The following section provides detailed protocols for key experiments to determine the dose-response curves and mechanism of action of this compound.

General experimental workflow for characterizing this compound.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in all subsequent in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Determine the desired stock concentration (e.g., 10 mM or 20 mM).

-

Calculate the required volume of DMSO to dissolve a known mass of this compound to achieve the desired concentration. The formula is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)).

-

Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the tube for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid solubilization if necessary, but the stability of the compound at elevated temperatures should be considered.

-

Visually inspect the solution to ensure there are no precipitates.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

-

BRD4-dependent cancer cell lines (e.g., MV4-11, MOLM-13, SKOV3)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM.

-

Include a vehicle control (e.g., 0.1% DMSO in medium) and a blank control (medium only).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

MTT Addition:

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To determine if this compound induces apoptosis by measuring the activity of caspases 3 and 7.

Materials:

-

Cancer cell lines seeded and treated with this compound in white-walled 96-well plates as described in Protocol 2.

-

Caspase-Glo® 3/7 Assay System (Promega or similar)

-

Plate-reading luminometer

Procedure:

-

Assay Preparation:

-

Equilibrate the 96-well plate with cells and the Caspase-Glo® 3/7 reagent to room temperature.

-

-

Reagent Addition:

-

Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of the culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

-

Incubation:

-

Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Luminescence Measurement:

-

Measure the luminescence of each sample using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium and reagent only).

-

Normalize the luminescence signal of treated cells to that of the vehicle-treated control to determine the fold-increase in caspase activity.

-

Protocol 4: Western Blot Analysis for c-Myc Downregulation

Objective: To confirm the on-target effect of this compound by assessing the protein levels of its key downstream target, c-Myc.

Materials:

-

Cancer cell lines treated with various concentrations of this compound for 24-48 hours.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-c-Myc, anti-BRD4, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the c-Myc and BRD4 protein levels to the loading control (GAPDH).

-

Compare the normalized protein levels in treated samples to the vehicle-treated control to determine the dose-dependent effect of this compound.

-

Protocol 5: RT-qPCR for MYC Gene Expression

Objective: To determine if the downregulation of c-Myc protein is a result of decreased MYC gene transcription.

Materials:

-

Cancer cell lines treated with this compound for a shorter duration (e.g., 6-24 hours).

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from an equal amount of RNA for each sample.

-

-

Quantitative PCR (qPCR):

-

Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and primers for MYC and the housekeeping gene.

-

Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for MYC and the housekeeping gene for each sample.

-

Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

-

By following these detailed protocols, researchers can effectively generate dose-response curves and elucidate the mechanism of action for this compound or other novel BRD4 inhibitors, providing crucial data for further drug development.

References

Troubleshooting & Optimization

Brd4-IN-2 solubility issues and solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brd4-IN-2. The information provided is a general guide based on the characteristics of similar BRD4 inhibitors. For lot-specific information, always refer to the Certificate of Analysis (CofA) provided with your compound.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound, like many small molecule inhibitors, has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of BRD4 inhibitors.[1] For some applications, other organic solvents may be used, but it is crucial to perform small-scale solubility tests first.

Q2: My this compound is precipitating in my cell culture medium. How can I prevent this?

A2: Precipitation in cell culture media is a common issue with hydrophobic compounds like this compound.[2] Here are some troubleshooting steps:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.5%, to avoid solvent toxicity and precipitation.[3]

-

Intermediate Dilutions: Instead of adding the highly concentrated DMSO stock directly to your final culture volume, perform one or more intermediate dilutions in your cell culture medium.[1]

-

Mixing: When preparing the final working solution, add the inhibitor solution to the culture medium and mix gently but thoroughly.[1]

-

Temperature: Ensure your cell culture medium is at 37°C before adding the compound, as temperature shifts can cause precipitation.

-

Serum Concentration: The presence of serum proteins can sometimes help to keep hydrophobic compounds in solution. If you are using a low-serum or serum-free medium, you may be more likely to observe precipitation.

Q3: How should I prepare this compound for in vivo animal studies?

A3: Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. Co-solvent systems are commonly used to improve solubility and bioavailability. A typical formulation involves a combination of DMSO, polyethylene glycol (PEG), a surfactant like Tween-80, and saline. It is critical to prepare these formulations fresh before each use and to visually inspect for any precipitation before administration.

Data Presentation: Solubility of BRD4 Inhibitors

The following table summarizes the solubility of various BRD4 inhibitors in different solvent systems. This data is provided as a reference and may not be directly applicable to this compound. Always refer to the product-specific Certificate of Analysis.

| Solvent/Vehicle System | Concentration | Observation | Source |

| DMSO | ≥ 86 mg/mL | Clear solution | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution | |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Clear solution | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of this compound. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO.

-

Dissolve the Compound: Add the calculated volume of high-quality, anhydrous DMSO to the tube.

-

Ensure Complete Solubilization: Vortex the solution for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended on the Certificate of Analysis.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.

-

Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution. This helps to minimize the risk of precipitation.

-

Final Dilution: Add the required volume of the intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to get a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.

-

Application to Cells: Mix the final working solution gently and add it to your cells immediately.

Mandatory Visualizations

BRD4 Signaling Pathway

References

How to minimize Brd4-IN-2 off-target effects